Doxepin

Receptor pharmacology H1 antagonism Sedation

Researchers studying histaminergic signaling or requiring a validated TCA for pharmacogenomic studies often face limited access to compounds with defined receptor profiles. Doxepin (CAS 1668-19-5) is a dibenzoxepin TCA that uniquely solves this with its exceptionally high H1 affinity (Ki=0.24 nM), making it an ideal reference antagonist. - Serves as a high-potency H1 control (4.2-fold greater affinity than amitriptyline) for in vitro assays. - Only TCA with FDA-approved low-dose (3-6 mg) oral and topical (5%) formulations, enabling distinct research applications. - A validated CYP2C19/CYP2D6 substrate for quantitative pharmacogenomic studies per CPIC guidelines.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 1668-19-5
Cat. No. B1670902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin
CAS1668-19-5
SynonymsApo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
InChIInChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
InChIKeyODQWQRRAPPTVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.
3.19e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxepin Pharmacologic Profile


Doxepin (CAS 1668-19-5) is a dibenzoxepin tricyclic compound classified as a tricyclic antidepressant (TCA) [1]. It acts as an inhibitor of serotonin (5-HT) and norepinephrine (NA) reuptake, with Ki values of 68 nM and 29.5 nM respectively, and functions as a potent antagonist at histamine H1 (Ki = 0.24 nM), muscarinic acetylcholine (Ki = 83 nM), and α1-adrenergic (Ki = 24 nM) receptors . This unique receptor binding profile, particularly the exceptionally high H1 receptor affinity, underpins its clinical utility across three distinct FDA-approved indications: major depressive disorder, insomnia (at low doses), and pruritus (topical formulation) [2].

Doxepin Differentiation from Other TCAs


Although doxepin belongs to the tricyclic antidepressant class alongside amitriptyline, nortriptyline, imipramine, and clomipramine, substitution among these agents is not scientifically or clinically equivalent due to substantial quantitative differences in receptor binding affinities, metabolic pathway dependencies, and formulation-specific applications [1]. The CPIC guideline explicitly distinguishes TCAs affected by both CYP2D6 and CYP2C19 polymorphisms (doxepin, amitriptyline, clomipramine, imipramine, trimipramine) from those affected by CYP2D6 only (nortriptyline, desipramine), establishing that pharmacogenomic considerations differ materially among in-class candidates [2]. Furthermore, doxepin is the only TCA with FDA-approved low-dose (3-6 mg) oral formulations for insomnia and topical (5%) formulations for pruritus—distinctions that cannot be replicated by simply dose-adjusting alternative TCAs [3].

Doxepin Comparative Evidence


H1 Receptor Affinity Comparison

Doxepin demonstrates the highest H1 histamine receptor affinity among all tricyclic antidepressants, with a Ki of 0.24 nM, compared to amitriptyline (Ki = 1 nM) and nortriptyline (Ki = 6.3 nM) [1]. This represents a 4.2-fold greater potency versus amitriptyline and a 26.3-fold greater potency versus nortriptyline. Doxepin was identified as the most potent compound at the histamine H1 receptor among all antidepressants tested in normal human brain tissue in vitro, with a Kd of 0.24 nM, while the least potent compound (fluvoxamine) had a Kd of 109 µM—a difference exceeding five orders of magnitude [2].

Receptor pharmacology H1 antagonism Sedation Pruritus

Serotonin-Norepinephrine Reuptake Inhibition

Doxepin inhibits serotonin (5-HT) reuptake with a Ki of 68 nM and norepinephrine (NA) reuptake with a Ki of 29.5 nM, yielding a 5-HT:NA potency ratio of 2.3 (NA is 2.3× more potently inhibited) . This profile differs markedly from other TCAs: amitriptyline shows a 5-HT:NA ratio of 0.4 (Ki 5-HT = 20 nM, Ki NA = 50 nM), while nortriptyline exhibits a ratio of 10 (Ki 5-HT = 100 nM, Ki NA = 10 nM) [1]. Clomipramine displays the most extreme 5-HT selectivity (Ki 5-HT = 0.14 nM, Ki NA = 54 nM), whereas desipramine is the most NA-selective (Ki NA = 0.83 nM, Ki 5-HT = 18 nM) [1].

Monoamine reuptake 5-HT Norepinephrine Antidepressant mechanism

CYP2C19 and CYP2D6 Metabolism

According to the Clinical Pharmacogenetics Implementation Consortium (CPIC) 2016 guideline, tricyclic antidepressants fall into two distinct metabolic categories: those affected by CYP2D6 only (nortriptyline, desipramine) and those affected by both CYP2D6 and CYP2C19 polymorphic enzymes (doxepin, amitriptyline, clomipramine, imipramine, trimipramine) [1]. Doxepin undergoes demethylation by CYP2C19 to form the active metabolite nordoxepin, followed by hydroxylation by CYP2D6 to less active metabolites [2]. For CYP2C19 poor metabolizers, the nordoxepin-to-doxepin ratio increases to 1.8 compared to the normal range of 0.6-1.6, while CYP2D6 poor metabolizers show a ratio of 0.8 [3]. This dual-enzyme dependence means doxepin exposure is influenced by genetic variation in two separate cytochrome P450 enzymes, whereas nortriptyline and desipramine are primarily affected by CYP2D6 variation alone [1].

Pharmacogenomics CYP2D6 CYP2C19 Drug metabolism Precision dosing

Low-Dose H1 Receptor Selectivity

At low doses (1-6 mg), doxepin selectively occupies histamine H1 receptors with minimal binding to serotonergic, noradrenergic, or muscarinic targets [1]. The FDA-approved 3 mg and 6 mg oral tablet formulations (Silenor) demonstrated efficacy for sleep maintenance insomnia without the anticholinergic and cardiovascular side effects associated with higher-dose TCA therapy [2]. In contrast, amitriptyline at sedative doses (typically 10-50 mg for insomnia) produces measurable anticholinergic effects due to its higher muscarinic receptor affinity (Ki = 18 nM versus doxepin Ki = 83 nM) [3]. This dose-dependent selectivity is a unique feature of doxepin among TCAs and is protected by patents covering low-dose formulations (1-6 mg) for sleep promotion [4].

Insomnia Low-dose pharmacology H1 selectivity Sleep maintenance

Active Metabolite Half-Life

Doxepin's primary active metabolite, nordoxepin (N-desmethyldoxepin), has a mean plasma elimination half-life of 51 hours (range 33-80 hours), which is approximately 3-fold longer than the parent compound's mean half-life of 17 hours (range 8-24 hours) [1]. This contrasts with amitriptyline, whose active metabolite nortriptyline has a mean half-life of approximately 31 hours (range 18-44 hours) [2]. The extended half-life of nordoxepin results in a combined doxepin plus nordoxepin exposure that persists significantly longer after the last dose, with the nordoxepin-to-doxepin plasma concentration ratio reaching up to 1.6 in normal metabolizers [3]. The mean plasma clearance for doxepin is approximately 0.84 L/hour/kg, and approximately 55-87% of an oral dose undergoes first-pass hepatic metabolism [1].

Pharmacokinetics Half-life Active metabolite Nordoxepin Drug accumulation

Topical Antipruritic Efficacy

In a randomized, double-blind, multicenter study of patients with atopic dermatitis, topical doxepin 5% cream produced pruritus relief in 85% of treated patients compared to 57% of vehicle-treated patients by day 7 of treatment [1]. A separate analysis reported that 60% of doxepin-treated patients experienced pruritus relief within 24 hours of initial application [2]. Doxepin is the only tricyclic antidepressant with an FDA-approved topical formulation (5% cream) indicated for the short-term management (up to 8 days) of pruritus associated with atopic dermatitis and lichen simplex chronicus [3]. No other TCA has an approved topical formulation for any dermatologic indication.

Pruritus Atopic dermatitis Topical formulation Antipruritic H1 antagonist

Doxepin Research and Industrial Applications


H1 Receptor Antagonist Screening

Doxepin serves as a high-potency reference H1 antagonist (Ki = 0.24 nM) for in vitro receptor binding assays, offering a 4.2-fold higher affinity benchmark than amitriptyline [1]. Its exceptional H1 potency makes it suitable as a positive control in histamine receptor antagonist screening campaigns and as a tool compound for studying H1-mediated signaling pathways [2].

CYP2C19/CYP2D6 Pharmacogenomic Studies

Doxepin provides a validated model substrate for investigating the combined effects of CYP2C19 and CYP2D6 genetic polymorphisms on drug exposure and metabolite formation, as established by CPIC guidelines [1]. The measurable changes in nordoxepin-to-doxepin ratios across genotype groups (normal: 0.6-1.6; CYP2C19 PM: 1.8; CYP2D6 PM: 0.8) enable quantitative pharmacogenomic studies [2].

Low-Dose Insomnia Formulation Development

The 3 mg and 6 mg oral tablet formulations of doxepin (Silenor) represent the only FDA-approved low-dose TCA therapy for sleep maintenance insomnia [1]. This dose range achieves selective H1 antagonism without significant 5-HT/NA reuptake inhibition, providing a distinct pharmacologic profile for insomnia studies [2]. Patent-protected low-dose formulations offer opportunities for generic development and bioequivalence research .

Topical Antipruritic Development

Doxepin 5% cream is the only FDA-approved topical TCA formulation for pruritus associated with atopic dermatitis and lichen simplex chronicus [1]. Clinical efficacy data demonstrate 85% pruritus relief at day 7 and 60% relief within 24 hours [2], providing a validated benchmark for comparative efficacy studies of novel antipruritic agents and for formulation development involving topical H1 antagonists.

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